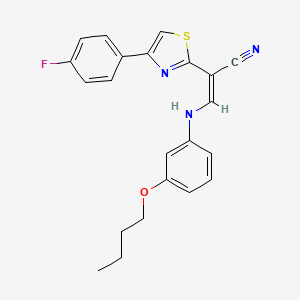

(Z)-3-((3-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Description

The compound (Z)-3-((3-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-fluorophenyl group and an acrylonitrile moiety linked to a 3-butoxyphenylamino group. Its Z-configuration (defined by the spatial arrangement of substituents around the double bond) is critical for its stereochemical properties.

Properties

IUPAC Name |

(Z)-3-(3-butoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3OS/c1-2-3-11-27-20-6-4-5-19(12-20)25-14-17(13-24)22-26-21(15-28-22)16-7-9-18(23)10-8-16/h4-10,12,14-15,25H,2-3,11H2,1H3/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGSELAOJHRTKC-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((3-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer research. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to inhibit specific kinases involved in cancer cell proliferation. The thiazole moiety is particularly significant as it has been linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that this compound exhibits significant cytotoxicity, which can be summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 1.21 | VEGFR-2 inhibition and apoptosis induction |

| A549 (Lung) | 2.50 | Cell cycle arrest at G1 and G2/M phases |

| HeLa (Cervical) | 3.00 | Induction of mitochondrial apoptosis |

Case Studies

- MDA-MB-231 Breast Cancer Cells : In a study evaluating the effects on MDA-MB-231 cells, treatment with the compound resulted in a significant increase in early and late apoptosis, with a marked upregulation of p53 levels by approximately 9.14-fold compared to untreated controls. This indicates that the compound may induce apoptosis through a mitochondrial pathway, characterized by reduced mitochondrial membrane potential (MMP) .

- A549 Lung Cancer Cells : The compound's effect on A549 cells showed an IC50 value of 2.50 µM, with evidence suggesting that it causes cell cycle arrest at both G1 and G2/M phases. Flow cytometry analysis indicated a significant accumulation of cells in these phases, suggesting that this compound effectively halts cell division .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound shares a core structure with several acrylonitrile-thiazole hybrids. Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural and Molecular Comparison of Acrylonitrile-Thiazole Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The target compound’s 3-butoxyphenyl group introduces steric bulk and lipophilicity, while the 4-fluorophenyl group offers moderate electron-withdrawing effects. The chlorophenyl and bromophenyl groups in and increase molecular weight and polarizability, which may influence binding interactions in biological systems.

Hydrogen Bonding and Polarity :

- The hydroxy-nitro group in enables hydrogen bonding, improving solubility in polar solvents. The target compound lacks such groups, suggesting lower aqueous solubility.

Synthetic Accessibility :

- A general synthesis route for acrylonitrile-thiazole hybrids involves condensation of thiazole precursors with acrylonitrile derivatives, as seen in . The target compound ’s butoxyphenyl group may require specialized alkylation steps, whereas nitro or halogen substituents (as in ) could be introduced via direct electrophilic substitution.

Physicochemical and Functional Implications

While detailed experimental data (e.g., melting points, solubility) are absent in the evidence, inferences can be drawn:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.